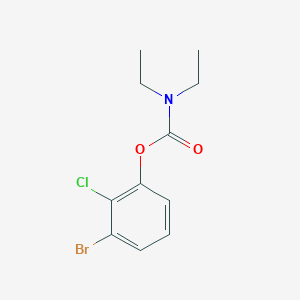

3-Bromo-2-chlorophenyl Diethylcarbamate

説明

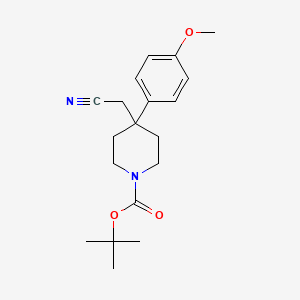

3-Bromo-2-chlorophenyl Diethylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It has a molecular weight of 306.58 and is used in various fields of research and industry.

Molecular Structure Analysis

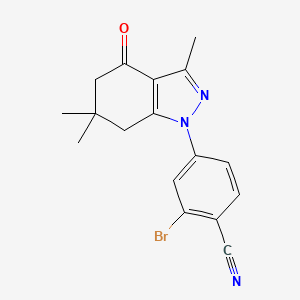

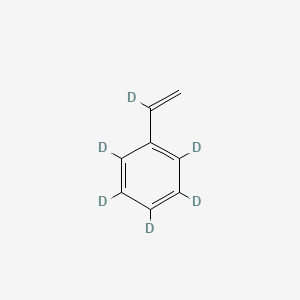

The molecular structure of 3-Bromo-2-chlorophenyl Diethylcarbamate consists of a phenyl ring substituted with bromo and chloro groups, and a carbamate group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group linked to an ether (R-O-R’) group .Physical And Chemical Properties Analysis

3-Bromo-2-chlorophenyl Diethylcarbamate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.科学的研究の応用

1. Chiral Recognition in Chromatography

- Chromatographic Resolution: The use of cellulose triphenylcarbamate and its derivatives, including those substituted with bromo and chloro groups, has been studied for their chiral recognition abilities as stationary phases in high-performance liquid chromatography. The inductive effect of substituents like bromo and chloro greatly influences optical resolution, especially when positioned at the 3- or 4-positions on the phenyl ring (Okamoto, Kawashima, & Hatada, 1986).

2. Synthesis and Characterization of Chemical Compounds

- Synthesis of Halogenated Carbazoles: Research on the enzymatic synthesis of bromo- and chlorocarbazoles, which are emerging as environmental contaminants, has revealed their potential formation in the environment. The study provides insights into the synthesis pathways and the stability of these compounds (Mumbo, Lenoir, Henkelmann, & Schramm, 2013).

- Synthesis of Indole Derivatives: The use of ethyl 2-ethynylphenylcarbamate derivatives, including those with halogen substituents, in palladium(II)-catalyzed cyclization with alkenes has been explored. This method is used to produce 2-substituted 3-ethenylindoles and carbazole derivatives (Yasuhara, Takeda, Suzuki, & Sakamoto, 2002).

3. Electroluminescence and Photophysical Properties

- Dinuclear Rhenium Complexes in OLEDs: The photophysical and electroluminescence properties of dinuclear rhenium(I) carbonyl complexes, including those with bromo-bridged structures, have been studied. These complexes have been used as triplet emitters in the preparation of OLEDs with high external quantum efficiencies (Mauro, Yang, Shin, Panigati, Chang, D'alfonso, & De Cola, 2012).

4. Environmental and Toxicological Studies

- Bromate in Drinking Water: Studies have focused on the occurrence of bromate, a byproduct of water disinfection processes. Research has examined its formation in chlorinated drinking water and the implications for regulatory standards, providing insights into the environmental impact of bromate formation (Weinberg, Delcomyn, & Unnam, 2003).

Safety and Hazards

The safety data sheet for 3-Bromo-2-chlorophenyl Diethylcarbamate suggests that it should be handled with care . It should be kept away from heat/sparks/open flames/hot surfaces and stored in a cool place . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

将来の方向性

While specific future directions for 3-Bromo-2-chlorophenyl Diethylcarbamate are not mentioned in the sources I found, carbamates in general are a focus of ongoing research due to their wide range of biological activities. For instance, one study discusses the potential of carbamates in the formal anti-Markovnikov hydromethylation of alkenes .

特性

IUPAC Name |

(3-bromo-2-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYZQICMLGPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461400 | |

| Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorophenyl Diethylcarbamate | |

CAS RN |

863870-81-9 | |

| Record name | 3-BROMO-2-CHLOROPHENYL N,N-DIETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)